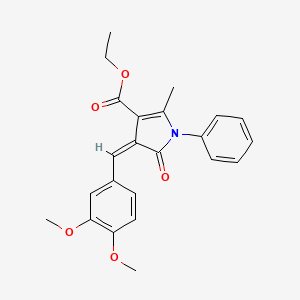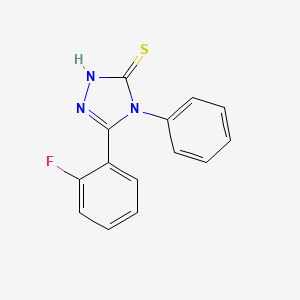![molecular formula C23H17BrN2O3 B11543316 N'-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11543316.png)
N'-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(3-bromo-2-hidroxinaftalen-1-il)metilideno]-2-(naftalen-2-iloxi)acetohidrazida es un compuesto orgánico complejo que presenta un esqueleto de naftaleno con sustituyentes bromo e hidroxilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-(3-bromo-2-hidroxinaftalen-1-il)metilideno]-2-(naftalen-2-iloxi)acetohidrazida típicamente involucra la condensación de 3-bromo-2-hidroxi-1-naftaldehído con 2-(naftalen-2-iloxi)acetohidrazida. La reacción se lleva a cabo generalmente en un solvente orgánico como etanol o metanol en condiciones de reflujo. La mezcla de reacción se enfría luego, y el producto se aísla por filtración y se purifica por recristalización.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría ampliar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación eficientes como la cromatografía en columna o la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-(3-bromo-2-hidroxinaftalen-1-il)metilideno]-2-(naftalen-2-iloxi)acetohidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El compuesto se puede reducir para eliminar el sustituyente bromo o para convertir el grupo carbonilo en un grupo hidroxilo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica utilizando reactivos como metóxido de sodio o cianuro de potasio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Borohidruro de sodio (NaBH₄), hidruro de aluminio y litio (LiAlH₄)
Sustitución: Metóxido de sodio (NaOCH₃), cianuro de potasio (KCN)
Productos principales
Oxidación: Formación de un derivado carbonílico
Reducción: Formación de un derivado hidroxilo o eliminación de bromo
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
N'-[(E)-(3-bromo-2-hidroxinaftalen-1-il)metilideno]-2-(naftalen-2-iloxi)acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Utilizado en la síntesis de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(3-bromo-2-hidroxinaftalen-1-il)metilideno]-2-(naftalen-2-iloxi)acetohidrazida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, podría inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a sus posibles efectos anticancerígenos. Los objetivos y vías moleculares exactos involucrados dependerían del contexto biológico específico y requerirían mayor investigación.
Comparación Con Compuestos Similares
N'-[(E)-(3-bromo-2-hidroxinaftalen-1-il)metilideno]-2-(naftalen-2-iloxi)acetohidrazida se puede comparar con otros compuestos similares, tales como:
Derivados de naftaleno: Compuestos con esqueletos de naftaleno similares pero con diferentes sustituyentes.
Derivados de hidrazida: Compuestos con grupos funcionales de hidrazida similares pero con diferentes esqueletos aromáticos.
Singularidad
La singularidad de N'-[(E)-(3-bromo-2-hidroxinaftalen-1-il)metilideno]-2-(naftalen-2-iloxi)acetohidrazida radica en su combinación específica de grupos funcionales bromo, hidroxilo e hidrazida, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C23H17BrN2O3 |
|---|---|
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
N-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylideneamino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C23H17BrN2O3/c24-21-12-17-7-3-4-8-19(17)20(23(21)28)13-25-26-22(27)14-29-18-10-9-15-5-1-2-6-16(15)11-18/h1-13,28H,14H2,(H,26,27)/b25-13+ |
Clave InChI |
KJIMKVJXPUWCBL-DHRITJCHSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=C(C(=CC4=CC=CC=C43)Br)O |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=C(C(=CC4=CC=CC=C43)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4,5-Tetrachloro-6-[(3,4,5,6-tetrachloropyridin-2-yl)disulfanyl]pyridine](/img/structure/B11543254.png)
![O-{4-[(3-nitrophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11543264.png)

![1-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B11543270.png)
![N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11543274.png)
![(5Z)-2-(morpholin-4-yl)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11543275.png)

![2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol](/img/structure/B11543283.png)
![3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}aniline](/img/structure/B11543292.png)
![2,4-dichloro-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543293.png)
![N-benzyl-4-(morpholin-4-yl)-6-{(2E)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11543303.png)
![N-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-YL)-1-adamantanecarboxamide](/img/structure/B11543309.png)

